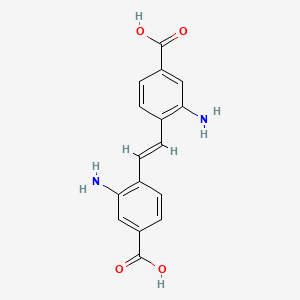

2,2'-Diamino-4,4'-stilbenedicarboxylic acid

Descripción

Propiedades

IUPAC Name |

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDSDXRFNGAJKN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728638 | |

| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275552-69-6 | |

| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1275552-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid typically involves the reaction of stilbene-4,4'-dicarboxylic acid with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2,2'-Diamino-4,4'-stilbenedicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: A wide range of substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Metal-Organic Frameworks (MOFs)

DASDA serves as an effective organic linker in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit high porosity and tunable structures, making them suitable for various applications.

Key Applications in MOFs:

- Hydrogen Storage : DASDA-based MOFs have shown potential for hydrogen storage due to their high surface area and porosity, which are critical for gas adsorption .

- Carbon Dioxide Reduction : The incorporation of DASDA in MOFs enhances the performance of visible-light-driven CO₂ reduction processes. Studies indicate that these frameworks can significantly improve the efficiency of CO₂ conversion to useful chemicals .

Environmental Applications

DASDA's role in environmental chemistry is notable, particularly in the context of carbon capture and storage (CCS).

Case Study: CO₂ Adsorption

Research has demonstrated that DASDA-based MOFs can selectively adsorb CO₂ from flue gases. For instance, a study highlighted the enhanced adsorption characteristics of a specific DASDA-derived MOF, which showed a significant increase in CO₂ uptake compared to other conventional materials .

Biomedical Applications

While primarily recognized for its chemical applications, there is emerging interest in the biomedical potential of DASDA.

Potential Uses:

- Drug Delivery Systems : The structural properties of DASDA can be exploited to develop drug delivery systems that utilize its ability to form stable complexes with various pharmaceutical agents.

- Biocompatibility Studies : Preliminary studies suggest that DASDA may exhibit favorable biocompatibility profiles, making it a candidate for further research into drug formulation and delivery mechanisms .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which 2,2'-Diamino-4,4'-stilbenedicarboxylic acid exerts its effects depends on its specific application. For example, in MOFs, the compound acts as a linker that coordinates with metal ions to form a stable framework. The amine groups can interact with guest molecules, facilitating gas adsorption or catalytic reactions.

Molecular Targets and Pathways Involved:

MOFs: Coordination bonds with metal ions.

Fluorescent Probes: Interaction with biological targets for imaging.

Drug Delivery: Interaction with cellular components for targeted delivery.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

DASDCA is structurally and functionally distinct from other stilbene- and biphenyl-based dicarboxylic acids. Key comparisons are outlined below:

Table 1: Comparative Properties of DASDCA and Analogous Linkers

Key Differentiators :

Amino Functionalization: DASDCA’s amino groups enhance CO₂ affinity via Lewis acid-base interactions, achieving a CO₂ adsorption capacity 1.8× higher than SDCA-based UBMOF-9 . In Zr-SDCA-NH2 MOFs, the amino groups extend light absorption to 600 nm, enabling photocatalytic CO₂ reduction to formate (96.2 µmol h⁻¹ mmol MOF⁻¹) .

Hydrogen Storage :

- Mixed-linker MOFs (e.g., UBMOF-31, combining DASDCA and SDCA) achieve 4.9 wt% H₂ uptake at 77 K, surpassing most Zr-MOFs . This is attributed to the optimized pore size (25 Å) and enhanced surface area.

Structural Stability :

- DASDCA-based Zr-MOFs retain crystallinity under 10 tons/cm² pressure and thermal stability >500°C, comparable to SDCA-based frameworks . However, phase purity challenges arise during DASDCA synthesis due to amorphous byproducts .

Self-Assembly Behavior: Unlike SDCA, which forms hydrogen-bonded rows on graphite with moderate stability, DASDCA’s amino groups may disrupt 2D ordering but improve 3D MOF interconnectivity .

Functional vs. Non-Functional Analogues :

- SDCA: Lacks amino groups, limiting its photocatalytic and gas-binding capabilities but excelling in UV shielding when incorporated into layered double hydroxides (LDHs) .

- BPDA/NDA: Shorter conjugation and absence of amino groups reduce gas adsorption performance but improve mechanical flexibility in MOFs .

Actividad Biológica

2,2'-Diamino-4,4'-stilbenedicarboxylic acid (DSDA), a derivative of stilbene, is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of DSDA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structure of this compound is characterized by two amino groups and two carboxylic acid groups attached to a stilbene backbone. Its molecular formula is .

Antioxidant Properties

DSDA exhibits notable antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of amino and carboxylic acid groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .

Anticancer Activity

Studies have demonstrated that DSDA can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . The compound's ability to interact with DNA and inhibit topoisomerase enzymes may contribute to its anticancer effects .

Anti-inflammatory Effects

DSDA has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic benefits in treating inflammatory diseases . This effect may be mediated through the downregulation of NF-kB signaling pathways.

The biological activities of DSDA can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.

- DNA Interaction : DSDA can intercalate into DNA, affecting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation .

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that DSDA significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Study 2: Antioxidant Evaluation

In a separate study assessing the antioxidant capacity of DSDA using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, DSDA exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. This suggests its potential use as a natural antioxidant agent in food and pharmaceutical applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic protocols for DASDCA, and how do reaction conditions influence yield and purity?

DASDCA is synthesized via a multi-step process:

- Nitration : React 4-(chloromethyl)benzoic acid with concentrated H₂SO₄/HNO₃ at 0°C to yield 3-nitro-4-(chloromethyl)benzoic acid .

- Alkaline Hydrolysis : Treat the nitro intermediate with ethanolic KOH to form a dinitrostilbene dicarboxylate salt, followed by acidification to isolate dinitro-DASDCA .

- Reduction : Reduce nitro groups using Na₂S at 100°C, followed by recrystallization in polar solvents (e.g., methanol/ethanol) to achieve >95% purity .

Critical Parameters : Temperature control during nitration (0°C), stoichiometric Na₂S for complete reduction, and solvent polarity during recrystallization to minimize sulfur impurities.

Q. Which analytical techniques are essential for characterizing DASDCA’s structural integrity?

- ¹H NMR : Confirms amine group formation (δ ~5.5 ppm for -NH₂) and aromatic proton environments .

- PXRD : Validates crystallinity and phase purity, particularly after integration into metal-organic frameworks (MOFs) .

- FTIR : Identifies carboxylate (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) functional groups .

- Elemental Analysis : Ensures stoichiometric C/N/O ratios (C₁₄H₁₂N₂O₄; theoretical C: 61.76%, H: 4.44%, N: 9.56%) .

Q. What safety precautions are critical when handling DASDCA in the laboratory?

- Hazard Classification : Skin/eye irritation (GHS Category 2/2A), respiratory irritation (GHS Category 3) .

- Mitigation : Use fume hoods for dust control, wear nitrile gloves/lab coats, and employ emergency eye washes (15 min flushing if exposed) .

- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄ residues) before disposal per local regulations .

Advanced Research Questions

Q. How does DASDCA enhance hydrogen and CO₂ adsorption in mixed-linker Zr-MOFs?

- Design Strategy : Co-link DASDCA with 4,4'-stilbenedicarboxylic acid (SDCA) in UBMOF-31, leveraging amino groups for polar interactions with H₂ and CO₂ .

- Performance : UBMOF-31 achieves 4.9 wt% H₂ uptake at 77 K and CO₂/N₂ selectivity of 12:1 at 298 K due to:

- High surface area (2552 m²/g) from extended stilbene linkers .

- Amino-functionalized pores enhancing quadrupole interactions with CO₂ .

Methodology : Solvothermal synthesis (ZrCl₄, DMF/NMP, 120°C) with benzoic acid as a modulator to stabilize Zr₆ clusters .

Q. How can conflicting data on MOF stability be resolved when using DASDCA?

- Thermal Stability : DASDCA-based Zr-MOFs (e.g., UBMOF-8) retain structure up to 400°C, but amorphous phases may form if modulator ratios (e.g., benzoic acid) are suboptimal .

- Water Stability : Amino groups in DASDCA improve hydrophobicity vs. non-aminated linkers. Pre-activation at 150°C under vacuum prevents pore collapse during gas adsorption studies .

Validation : Pair PXRD with N₂ adsorption isotherms post-synthesis to confirm retained porosity .

Q. What mechanisms explain discrepancies in surface area measurements for DASDCA-derived MOFs?

- Crystallinity Issues : UBMOF-8 (DASDCA-only) shows lower surface area (~2000 m²/g) vs. UBMOF-31 (mixed-linker, 2552 m²/g) due to incomplete linker integration .

- Activation Protocols : Residual solvents (DMF/NMP) in pores can artificially reduce BET surface area. Use supercritical CO₂ drying to mitigate .

Q. How do synthetic modifications of DASDCA influence its coordination behavior in MOFs?

- Amino Group Tuning : Protonation/deprotonation of -NH₂ groups (pH 3–7) alters Zr₆ cluster connectivity, affecting framework topology .

- Linker Length : Stilbene spacers enable larger pore apertures (~25 Å diagonal) vs. shorter biphenyl linkers, improving gas diffusion kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.